molecular formula C26H23F4N7O3S B607399 Exicorilant CAS No. 1781244-77-6

Exicorilant

Cat. No.: B607399
CAS No.: 1781244-77-6
M. Wt: 589.6 g/mol
InChI Key: HWJYJKAURRIWJM-GKVSMKOHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Exicorilant involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route typically includes:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions: Exicorilant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Exicorilant exerts its effects by selectively binding to the glucocorticoid receptor, thereby inhibiting its activity. This inhibition prevents the receptor from interacting with its natural ligands, leading to a reduction in the downstream effects of glucocorticoid signaling. The molecular targets and pathways involved include:

Biological Activity

Exicorilant, also known as CORT125281, is a novel small molecule currently under investigation for its potential use in treating metastatic castration-resistant prostate cancer (mCRPC). It functions primarily as a glucocorticoid receptor (GR) antagonist, which is significant given the role of GR signaling in the development of resistance to androgen receptor (AR) inhibitors like enzalutamide. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical trial data.

This compound exhibits a dual mechanism of action:

  • Glucocorticoid Receptor Antagonism : By inhibiting the GR, this compound reduces GR-mediated transcriptional activity that can promote tumor cell survival and proliferation in the context of AR inhibition. Increased GR signaling has been identified as a compensatory mechanism in mCRPC, making it a critical target for therapy .
  • Transcription Factor Modulation : this compound binds to the GR and alters its interaction with various transcription factors, impacting inflammatory responses and cellular differentiation .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in clinical trials. Key parameters include:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations within a specified time frame.
  • Metabolism : The drug is metabolized primarily through hepatic pathways, with specific enzymes involved in its clearance.
  • Half-Life : The elimination half-life allows for once-daily dosing, which is advantageous for patient compliance .

Phase I/II Trials

Recent clinical trials have evaluated the safety and efficacy of this compound in combination with enzalutamide. Notable findings include:

  • Safety Profile : The combination therapy was generally well tolerated with manageable side effects. Common adverse events included fatigue (38.7%), nausea (29.0%), and decreased appetite (19.4%) .
  • Efficacy Outcomes : The disease control rate (DCR) at 12 weeks was assessed; however, it did not meet the pre-specified target rate, leading to the conclusion that further investigation is required to identify specific patient populations that may benefit from this combination therapy .
  • Pharmacodynamic Results : Studies indicated that this compound effectively engages the GR target, suggesting potential therapeutic benefits in patients exhibiting high GR expression alongside AR resistance variants .

Case Studies

Several case studies highlight the application of this compound in clinical settings:

  • Combination Therapy with Enzalutamide :
    • A study involving 106 patients assessed the safety and pharmacodynamics of this compound combined with enzalutamide. The results suggested that while the combination did not significantly improve outcomes across the board, there may be subsets of patients who respond favorably based on their molecular profiles .
  • Exploration of GR Expression :
    • Research has shown that patients with high GR expression levels may experience different therapeutic outcomes when treated with AR inhibitors. This observation supports further exploration into personalized treatment strategies utilizing this compound .

Summary Table of Key Findings

ParameterDetails
Chemical Formula C₁₁H₁₈F₄N₇O₃S
Weight Average: 589.57 g/mol
Mechanism of Action GR antagonist; modulates transcription
Common Adverse Events Fatigue, nausea, decreased appetite
Disease Control Rate (DCR) 25.8% at RP2D
Clinical Trial Identifier NCT03437941

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Exicorilant as a glucocorticoid receptor (GR) antagonist, and how does this mechanism influence metabolic parameters in preclinical models?

this compound selectively antagonizes the GR with a Ki of 7 nM, disrupting glucocorticoid signaling pathways. Methodologically, researchers should use competitive binding assays (e.g., radioligand displacement) to confirm GR selectivity and exclude cross-reactivity with other nuclear receptors. In vitro models, such as murine brown adipocytes, demonstrate this compound's reversal of GR-mediated transcriptional activity, while in vivo studies in high-fat-diet (HFD) mice show dose-dependent reductions in adiposity and plasma lipids .

Q. How do in vitro and in vivo models differ in evaluating this compound's efficacy, and what are key considerations for model selection?

In vitro models (e.g., GR-transfected cell lines) allow precise mechanistic studies but lack systemic metabolic interactions. In vivo models (e.g., HFD-fed C57BL/6J mice) capture holistic effects but require stringent controls for diet, dosing, and genetic background. Researchers should validate findings across both models, ensuring in vitro data (e.g., DMSO solubility of 250 mg/mL ) align with in vivo pharmacokinetics .

Q. What experimental parameters are critical for assessing this compound's selectivity and off-target effects?

Use comparative binding assays against related receptors (e.g., mineralocorticoid, progesterone receptors) and functional assays (e.g., luciferase reporter systems) to confirm GR specificity. Include positive controls (e.g., dexamethasone for GR activation) and negative controls (vehicle-only groups) in dose-response studies .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s metabolic benefits and its potential role in ER stress pathways, as suggested in stem cell studies?

To address conflicting data (e.g., this compound's metabolic benefits vs. ER stress implications ), apply a principal contradiction analysis :

  • Identify the dominant outcome (e.g., metabolic improvements in HFD mice) and subordinate factors (e.g., cell-specific ER stress).
  • Use tissue-specific knockout models or RNA sequencing to isolate GR-dependent effects from ER stress pathways.

Q. What methodological strategies optimize dose-response studies for this compound in animal models of metabolic syndrome?

  • Dosing Range : Based on , use 6–60 mg/kg/day orally for 3 weeks in HFD mice.
  • Endpoint Selection : Prioritize adiposity (fat mass), plasma lipids (TG, cholesterol), and glucose tolerance tests.
  • Statistical Power : Employ ANOVA with post-hoc tests to account for dose-dependent variability.
  • Table: Key Findings from HFD Mouse Studies ( )

Dose (mg/kg/day)Weight Reduction (%)TG Reduction (%)Cholesterol Reduction (%)
6~5%-30%-15%
20~8%-45%-25%
60~10%-56%-30%

Q. How can preclinical data on this compound be translated into clinical research frameworks while addressing interspecies variability?

  • Pharmacokinetic Bridging : Use allometric scaling to adjust doses from mice to humans, accounting for metabolic rate differences.
  • Biomarker Validation : Corrogate preclinical endpoints (e.g., plasma lipids) with clinical biomarkers (e.g., LDL-C, HbA1c) .
  • Safety Profiling : Conduct toxicity studies in non-rodent species (e.g., primates) to assess off-target effects.

Q. What are the challenges in designing long-term studies to evaluate this compound's effects on metabolic homeostasis?

  • Temporal Variability : Extend study durations beyond 3 weeks (e.g., 12 weeks) to assess adaptive GR signaling changes.
  • Data Consistency : Use longitudinal statistical models (e.g., mixed-effects regression) to account for individual metabolic drift .

Q. Methodological Guidance

Q. How should researchers validate this compound’s effects across heterogeneous experimental systems?

  • Triangulation : Combine transcriptomic (RNA-seq), proteomic (Western blot), and metabolomic (LC-MS) data to confirm GR pathway modulation.
  • Reproducibility : Share raw data (e.g., plasma lipid measurements) in appendices, adhering to academic standards for transparency .

Q. What analytical approaches mitigate bias in interpreting conflicting data on this compound’s mechanisms?

  • Blinded Analysis : Separate data collection and interpretation teams to reduce confirmation bias.
  • Sensitivity Analysis : Test hypotheses under varying assumptions (e.g., GR vs. non-GR mechanisms) .

Q. How can mixed-methods research enhance explanatory power in this compound studies?

Integrate qualitative (e.g., expert interviews on GR signaling) and quantitative (e.g., meta-analysis of preclinical trials) methods to address mechanistic and translational gaps .

Properties

IUPAC Name

[(4aR,8aS)-1-(4-fluorophenyl)-6-(2-methyltriazol-4-yl)sulfonyl-4,5,7,8,8a,9-hexahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F4N7O3S/c1-35-32-14-23(34-35)41(39,40)36-9-7-17-11-22-16(13-33-37(22)20-4-2-19(27)3-5-20)12-25(17,15-36)24(38)21-10-18(6-8-31-21)26(28,29)30/h2-6,8,10,13-14,17H,7,9,11-12,15H2,1H3/t17-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJYJKAURRIWJM-GKVSMKOHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=CC(=N1)S(=O)(=O)N2CCC3CC4=C(CC3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=CC(=N1)S(=O)(=O)N2CC[C@H]3CC4=C(C[C@@]3(C2)C(=O)C5=NC=CC(=C5)C(F)(F)F)C=NN4C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F4N7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781244-77-6
Record name Exicorilant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1781244776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Exicorilant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16162
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name EXICORILANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GTB859B7K8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.